molecular formula CH4 B1202742 Methane CAS No. 74-82-8

Methane

Cat. No.: B1202742
CAS No.: 74-82-8
M. Wt: 16.043 g/mol
InChI Key: VNWKTOKETHGBQD-UHFFFAOYSA-N
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Description

Methane (CH₄), the simplest alkane and primary component of natural gas, is a colorless, odorless gas with a tetrahedral molecular structure. As a critical reagent in research, its high-purity form is essential for advancing studies in sustainable energy and environmental science. In energy research, this compound is central to biogas production and optimization through anaerobic digestion and co-digestion processes, which convert organic waste into renewable energy . It also serves as a fundamental feedstock in catalytic processes, such as steam reforming for hydrogen production and selective oxidation to methanol, challenging reactions due to the need to prevent over-oxidation to CO₂ . Beyond energy, this compound is a key molecule in environmental science. Its potent global warming potential—over 80 times that of CO₂ over a 20-year timescale—makes it a major focus of climate change studies . Researchers utilize this compound to study and monitor atmospheric emissions from various anthropogenic sources, including oil and gas fields, coal mining, and wetlands, often leveraging satellite data for global tracking . Furthermore, in agricultural and biological research, this compound generation from ruminants represents a significant energy loss; thus, studies focus on feed additives and compounds to modulate rumen fermentation and reduce this compound yield . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methane
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InChI

InChI=1S/CH4/h1H4
Source PubChem
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InChI Key

VNWKTOKETHGBQD-UHFFFAOYSA-N
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Canonical SMILES

C
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Molecular Formula

CH4
Record name LIQUEFIED NATURAL GAS (CRYOGENIC LIQUID)
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Record name METHANE
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Record name METHANE, REFRIGERATED LIQUID (CRYOGENIC LIQUID)
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Record name METHANE
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Record name methane
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Related CAS

27936-85-2, 58760-46-6
Record name Methane polymer
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Record name Methane, dimer
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DSSTOX Substance ID

DTXSID8025545
Record name Methane
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Molecular Weight

16.043 g/mol
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Physical Description

Methane is a colorless odorless gas. It is also known as marsh gas or methyl hydride. It is easily ignited. The vapors are lighter than air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used in making other chemicals and as a constituent of the fuel, natural gas., Methane, refrigerated liquid (cryogenic liquid) is a colorless odorless liquid. Flammable. Water insoluble., Natural gas, [compressed] appears as a flammable gaseous mixture of straight chain hydrocarbons, predominately compressed methane., Gas or Vapor; Liquid, Colorless, odorless gas; [Merck Index] Vapor density = 0.554 (lighter than air); [HSDB], Liquid, COLOURLESS ODOURLESS COMPRESSED OR LIQUEFIED GAS.
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Record name METHANE, REFRIGERATED LIQUID (CRYOGENIC LIQUID)
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Boiling Point

-258 °F at 760 mmHg (USCG, 1999), -258.7 °F at 760 mmHg (NTP, 1992), -161.50 °C, -161 °C
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Flash Point

-306 °F (NTP, 1992), -306 °F, -188 °C (-306 °F) - closed cup, Flammable gas
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Solubility

3.5 mL/100 mL at 63 °F (NTP, 1992), Insoluble, In water, 22 mg/L at 25 °C, Slightly soluble in acetone; soluble in ethanol, ethyl ether, benzene, toluene, methanol, 0.91 mL in 1 g ether at 20 °C; 0.60 mL in 1 g ethyl alcohol at 20 °C, 0.022 mg/mL at 25 °C, Solubility in water, ml/100ml at 20 °C: 3.3
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Density

0.415 to 0.45 at -259.6 °F (USCG, 1999), 0.422 at -256 °F (USCG, 1999) - Less dense than water; will float, 0.554 at 0 °C/4 °C (air = 1 ) or 0.7168 g/liter
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Vapor Density

0.55 (NTP, 1992) - Lighter than air; will rise (Relative to Air), 0.554 at 0 °C (Air = 1), Relative vapor density (air = 1): 0.6
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Vapor Pressure

258574 mmHg at 100 °F ; 760 mmHg at -258.7 °F (NTP, 1992), VP: 1 Pa at -220 °C (solid); -10 Pa at 214.2 °C (solid); 100 Pa at -206.8 °C (solid); 1 kPa at -197 °C (solid); 10 kPa at -183.6 °C (solid); 100 kPa at -161.7 °C, 4.66X10+5 mm Hg at 25 °C
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Impurities

Methanol and carbon monoxide
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Color/Form

Colorless gas

CAS No.

74-82-8, 8006-14-2, 64365-11-3, 1333-86-4
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Record name NATURAL GAS, [COMPRESSED]
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Melting Point

-296 °F (USCG, 1999), -296.5 °F (NTP, 1992), -182.566 °C, -182.4 °C, -183 °C
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Mechanism of Action

Biochemical Pathways

Methanogenesis, the biochemical process by which methane is produced, proceeds via three main pathways depending on the carbon sources: hydrogenotrophic, aceticlastic, and methylotrophic. In the hydrogenotrophic pathway, CO2 is reduced to this compound with H2 or formate as an electron donor. In the aceticlastic pathway, acetate is split into a methyl and carboxyl group, then the carboxyl group is oxidized to produce H2 which is used as the electron donor to reduce the methyl group. In the methylotrophic pathway, a methyl group is reduced with external H2 or reducing equivalent from the oxidation of its own methyl group.

Biological Activity

Methane (CH₄), traditionally regarded as a simple hydrocarbon and a greenhouse gas, has been increasingly recognized for its biological activity across various organisms and environmental contexts. Recent research has unveiled its roles in cellular signaling, metabolic processes, and interactions with other biological gases. This article synthesizes findings from diverse studies to provide a comprehensive overview of this compound's biological activity.

Overview of this compound Production

This compound is produced by methanogenic microorganisms, primarily in anaerobic environments such as wetlands, ruminant digestive systems, and landfills. Methanogens, which belong to the Archaea domain, convert organic matter into this compound through various metabolic pathways. The biological production of this compound is not limited to these environments; it also occurs in the presence of reactive oxygen species (ROS), where high metabolic activity can stimulate this compound formation across different organisms, including bacteria and yeasts .

1. Influence on Cellular Processes

Research indicates that this compound can modulate cellular processes related to oxidative stress. For instance, exogenous this compound has been shown to influence mitochondrial function and apoptosis pathways under ischemic conditions. In rat models, this compound-rich saline (MRS) demonstrated protective effects by reducing the expression of pro-apoptotic proteins while enhancing anti-apoptotic signals . This suggests that this compound may play a role in cellular redox regulation and stress response mechanisms.

2. Interaction with Other Gases

This compound interacts with other bioactive gases such as nitric oxide (NO) and carbon monoxide (CO). Inhaled mixtures of air and this compound have been reported to affect oxidative and nitrosative stress pathways, highlighting its potential therapeutic applications in pulmonary conditions . The interplay between these gases can lead to significant physiological changes, particularly under hypoxic conditions.

Case Study 1: this compound in Ischemia-Reperfusion Injury

A study investigated the effects of MRS in a rat model of ischemia-reperfusion injury. The administration of MRS significantly prolonged survival times and reduced markers of oxidative stress. Notably, it inhibited the activation of apoptosis signal-regulating kinase 1 (ASK-1) and c-Jun NH2-terminal kinase (JNK), which are critical mediators in cell death pathways .

Case Study 2: this compound's Role in Plant Biology

In plants, this compound has been shown to modulate growth responses under stress conditions. Research indicates that this compound can enhance root growth and influence stomatal behavior, potentially aiding plants in coping with environmental stresses such as drought . This suggests a broader ecological role for this compound beyond microbial metabolism.

Table 1: Effects of Exogenous this compound on Cellular Markers

StudyModelTreatmentKey Findings
Song et al. (2015)RatMRSDecreased ASK-1 and JNK activation; increased Bcl-2 expression
Chen et al. (2016)RatMRSProlonged survival in myocardial ischemia model
HumanInhaled CH₄Modulated oxidative stress pathways; influenced mitochondrial respiration

Table 2: this compound Production Across Organisms

Organism TypeExample SpeciesProduction EnvironmentThis compound Production Mechanism
BacteriaBacillus subtilisAerobic conditionsROS-mediated pathways
ArchaeaMethanococcus maripaludisAnaerobic environmentsAcetoclastic methanogenesis
YeastSaccharomyces cerevisiaeFermentation processesFermentative metabolism

Scientific Research Applications

Energy Production

Natural Gas as a Fuel Source

  • Methane is the primary component of natural gas, which is widely used for heating, cooking, and electricity generation. It serves as a cleaner alternative to coal and oil, contributing to reduced greenhouse gas emissions when combusted .
  • Table 1: Comparison of Fuel Sources
Fuel TypeCarbon Emissions (gCO₂/kWh)Efficiency (%)Global Warming Potential (GWP)
Coal1000331
Oil800351
Natural Gas4004525

Transportation

  • This compound can also be utilized in transportation, particularly in compressed natural gas (CNG) vehicles. Studies indicate that this compound-powered engines can produce up to 20% fewer emissions compared to conventional gasoline engines .

Chemical Feedstock

Production of Hydrogen and Ammonia

  • This compound is a crucial feedstock for hydrogen production through steam this compound reforming. The hydrogen produced is essential for synthesizing ammonia, which is widely used in fertilizers and explosives .
  • Table 2: this compound Conversion Processes
ProcessReaction EquationProducts
Steam this compound ReformingCH₄ + H₂O → CO + 3H₂Hydrogen, Carbon Monoxide
Partial OxidationCH₄ + O₂ → CO + 2H₂Hydrogen, Carbon Monoxide

Petrochemical Production

  • This compound can be converted into valuable chemicals such as methanol, which serves as a precursor for plastics, adhesives, and synthetic fibers . The steam cracking process allows the separation of this compound into its constituent elements—carbon and hydrogen—enabling the production of various petrochemicals.

Environmental Applications

This compound Emission Reduction Technologies

  • Recent advancements have focused on developing catalysts that convert this compound emissions into useful products at room temperature. A notable example is the work by researchers at Brookhaven National Laboratory, who developed a catalyst using magnesium oxide nanoparticles that efficiently converts this compound into ethane without requiring high temperatures .

Case Study: Catalytic Conversion of this compound

  • Researchers employed scanning tunneling microscopy to analyze the catalytic surface during this compound conversion reactions. The findings demonstrated that this new catalyst could break carbon-hydrogen bonds effectively at room temperature, offering a scalable solution for reducing atmospheric this compound levels while producing commercially valuable ethane .

Agricultural Applications

Fertilizers

  • This compound-derived ammonia plays a critical role in agricultural fertilizers, enhancing crop yields. The synthesis of ammonia from this compound is vital for food production globally .

Comparison with Similar Compounds

Boiling Points and Intermolecular Forces

Methane’s low boiling point (-161.5°C) contrasts sharply with polar compounds like water (100°C) due to differences in intermolecular forces. While water forms hydrogen bonds, this compound relies on weaker London dispersion forces, typical of nonpolar alkanes .

Compound Boiling Point (°C) Molecular Weight (g/mol) Dominant Intermolecular Force
This compound (CH₄) -161.5 16.04 London dispersion
Ethane (C₂H₆) -88.6 30.07 London dispersion
Water (H₂O) 100.0 18.02 Hydrogen bonding
Carbon Dioxide -78.5 (sublimes) 44.01 Dipole-dipole

Hydrate Formation

This compound hydrates form under high-pressure, low-temperature conditions, similar to CO₂ hydrates. However, this compound hydrates require lower pressures (e.g., 3.5 MPa at 0°C) compared to CO₂ (1.5 MPa at 0°C) due to differences in molecular size and polarity .

Chemical Reactivity

Stability and Reactivity

This compound exhibits low reactivity under standard conditions, resisting reactions with concentrated acids, alkalis, and halogens (except fluorine). This contrasts with polar hydrides like H₂S or NH₃, which readily participate in acid-base reactions . Evidence from Raman spectroscopy shows this compound’s unique lack of electron lone pairs, unlike PH₃ or H₂S, leading to distinct vibrational frequency shifts under high pressure .

Catalytic Conversion

This compound can be converted to synthesis gas (CO + H₂) via steam reforming at 800–900°C using nickel catalysts, a reaction critical for methanol and hydrogen production . Ethane and propane undergo similar processes but at lower temperatures due to weaker C-C bonds.

Adsorption and Environmental Interactions

Adsorption in Porous Materials

Metal-organic frameworks (MOFs) show higher this compound adsorption (17.5 cm³/g at 1 bar, 296 K) compared to activated carbon (13.1 cm³/g) due to their tailored pore structures . In coal seams, this compound adsorption competes with water; water molecules dominate due to stronger hydrogen bonding, reducing this compound uptake by 50–70% .

Material This compound Adsorption (cm³/g, 1 bar, 296 K) CO₂ Adsorption (cm³/g, 1 bar, 294 K)
MOF (Method C) 17.5 66.5
Activated Carbon 13.1 40.2
Long-flame Coal 0.85 (competitive with water) 10.9 (non-competitive)

Environmental Impact

Anaerobic digestion studies show this compound yields of 72–84 mL/g from citrus peel waste, outperforming processed feedstocks (42–51 mL/g) . Mitigation strategies include MOF-based capture and microbial oxidation by methanotrophs, which are inhibited by manganese oxides but thrive in oxygen-rich sediments .

Structural and Functional Analogues

Isosteres and Isoelectronic Species

This compound is isosteric with ethane (C₂H₆), sharing similar molecular geometry and bonding behavior. This compound’s 8) .

Comparison with Other Greenhouse Gases

Gas GWP (100-year) Atmospheric Lifetime (years) Major Sources
This compound 28–36 12 Agriculture, energy
CO₂ 1 300–1000 Fossil fuels, industry
N₂O 265 114 Fertilizers, combustion

Preparation Methods

Catalytic and Mechanistic Insights

While no external catalyst is required, the reaction rate depends on the surface area of aluminum carbide. Finely powdered reagents enhance contact with water, accelerating this compound release. The tetrahedral structure of aluminum carbide facilitates nucleophilic attack by water molecules, breaking Al-C bonds and releasing this compound.

Biochemical Production via Archaebacteria

Methanogenic archaea employ hydrogenotrophic pathways to synthesize this compound in anaerobic environments (e.g., wetlands, ruminant digestive systems). These microorganisms utilize hydrogenase enzymes to split molecular hydrogen (H₂), providing electrons for the reduction of carbon dioxide (CO₂) to this compound:

CO2+4H2CH4+2H2O\text{CO}2 + 4\text{H}2 \rightarrow \text{CH}4 + 2\text{H}2\text{O}

Key Enzymatic Systems

The F₄₂₀-reducing [NiFe]-hydrogenase (Frh) is central to this process. Cryo-electron microscopy studies reveal that Frh binds a nickel-iron cofactor to cleave H₂, while a flavin-based coenzyme (F₄₂₀) mediates electron transfer to CO₂. This system operates at near-ambient temperatures (30–40°C) and pressures, achieving high specificity for this compound.

Table 1: Biochemical Methanogenesis Parameters

ParameterValueSource
Optimal Temperature30–40°C
Key EnzymeFrh Hydrogenase
Electron CarrierCoenzyme F₄₂₀

Catalytic Hydrogenation of Carbon Dioxide (Sabatier Reaction)

The Sabatier reaction converts CO₂ and H₂ into this compound and water using transition metal catalysts:

CO2+4H2CH4+2H2OΔH=165kJ/mol\text{CO}2 + 4\text{H}2 \rightarrow \text{CH}4 + 2\text{H}2\text{O} \quad \Delta H^\circ = -165 \, \text{kJ/mol}

Reaction Mechanism and Catalysts

The process occurs in two steps:

  • Reverse Water-Gas Shift (RWGS):

    CO2+H2CO+H2O\text{CO}_2 + \text{H}_2 \rightarrow \text{CO} + \text{H}_2\text{O}
  • CO Methanation:

    CO+3H2CH4+H2O\text{CO} + 3\text{H}_2 \rightarrow \text{CH}_4 + \text{H}_2\text{O}

Nickel (Ni) and ruthenium (Ru) on alumina (Al₂O₃) are the most effective catalysts, with Ru offering higher activity at lower temperatures (200–300°C). Thermodynamic analyses confirm the reaction’s exothermicity (ΔrH=181kJ/mol\Delta_r H = -181 \, \text{kJ/mol}) and favorability (ΔrG=84kJ/mol\Delta_r G = -84 \, \text{kJ/mol}) at 400°C and 3 MPa.

Table 2: Sabatier Reaction Thermodynamics (400°C, 3 MPa)

ParameterValueSource
Enthalpy (ΔH\Delta H)-181 kJ/mol
Gibbs Energy (ΔG\Delta G)-84 kJ/mol
Equilibrium Constant (KeqK_{eq})3.24×1063.24 \times 10^6

Electrochemical this compound Synthesis

Recent advances utilize polymer electrolyte membrane (PEM) electrolyzers to produce this compound from CO₂ and H₂O at mild conditions (120°C). Ruthenium-based cathodes facilitate the reduction of CO₂, while proton exchange membranes ensure efficient ion transport.

Reaction Pathway

CO2+8H++8eCH4+2H2O\text{CO}2 + 8\text{H}^+ + 8\text{e}^- \rightarrow \text{CH}4 + 2\text{H}_2\text{O}

This method avoids high-temperature operations, achieving Faradaic efficiencies of 60–70% for this compound at current densities of 10–20 mA/cm².

Thermal Decomposition and Natural Formation

This compound forms naturally through the anaerobic decomposition of organic matter in environments such as coal beds, landfills, and marine sediments. Thermogenic processes involve the cracking of complex hydrocarbons under high temperatures (100–200°C) and pressures (5–10 MPa).

Key Natural Reservoirs

  • Natural Gas Deposits: this compound constitutes 70–90% of natural gas, formed over millennia from buried organic material.

  • This compound Clathrates: Ice-like structures in ocean sediments trap this compound under high pressure, storing an estimated 15×10151–5 \times 10^{15} m³ globally .

Q & A

(B) What experimental designs are effective for optimizing methane production in anaerobic co-digestion studies?

Answer:

  • Response Surface Methodology (RSM) with Design of Experiments (DOE) is widely used to model interactions between variables (e.g., substrate ratios, temperature). For example, RSM with a central composite design can optimize this compound yield by analyzing factors like cattle manure percentage, algae content, and inoculum ratios .
  • Box-Behnken designs are effective for multi-variable optimization. For instance, this compound conversion in oxidative steam reforming (OSR) can be optimized by testing temperature (350–450°C), steam-to-carbon (S/C: 3–5), and oxygen-to-carbon (O/C: 0.74–1.33) ratios .

Table 1: Key Parameters in this compound Optimization Studies

FactorRange/LevelsOptimal ValueReference
Temperature350–450°C450°C (max conversion)
S/C Ratio3–55 (max yield)
Substrate Mixing Ratio20–80% cattle manure50% (balanced yield)

(A) How can computational modeling guide the design of porous materials for this compound storage?

Answer:

  • In silico screening identifies materials with optimal pore sizes (~4.2 Å) to maximize this compound-methane interactions, enhancing deliverable capacity. The spherical shell model reveals that pore size governs both adsorption energetics and free volume .
  • Density Functional Theory (DFT) with Generalized Gradient Approximation (GGA) improves accuracy in predicting adsorption isotherms by accounting for electron density gradients .

Key Insight: Materials with pore sizes >6 Å exhibit reduced performance due to weaker this compound-framework interactions .

(B) What factors should be considered when measuring this compound emissions from cattle?

Answer:

  • Diet Composition: High-fiber diets increase this compound yield, while lipid supplementation can suppress methanogenesis .
  • Genetic Parameters: Heritability of predicted this compound emission (PME) is 0.35, enabling genomic selection for low-emission cattle .
  • Measurement Techniques: Use residual feed intake (RFI) as a proxy, validated by the IPCC methodology (6% of gross energy intake converted to this compound) .

Table 2: Heritability Estimates for this compound-Related Traits

TraitHeritability (h²)Genetic Correlation with PMEReference
Predicted this compound (PME)0.351.00
Residual Feed Intake0.400.18–0.84

(A) What methodologies address uncertainty in this compound emission quantification?

Answer:

  • Uncertainty Types:
    • Sensor Uncertainty: Calibrate detectors (e.g., infrared sensors) for pressure and temperature variations .
    • Methodology Uncertainty: Validate emission factors using atmospheric inversions and ground-based measurements .
  • Data Management: Implement standardized metadata protocols to ensure traceability and reproducibility .

Best Practice: Combine bottom-up (inventory) and top-down (atmospheric) methods to reconcile discrepancies .

(B) How to ensure reproducibility in this compound-related experimental studies?

Answer:

  • Detailed Protocols: Document experimental conditions (e.g., gas flow rates, catalyst weights) and raw data in supplementary materials .
  • Spectroscopic Calibration: Use HITRAN database-derived absorption coefficients to correct for environmental variability in infrared sensors .
  • Metadata Standards: Include parameters like sampling frequency, instrument precision, and calibration dates .

(A) What are the current approaches to catalytic conversion of this compound to methanol?

Answer:

  • Active Site Engineering: Copper-exchanged zeolites (e.g., Cu-MOR) activate this compound via σ-bond metathesis, with selectivity controlled by zeolite topology .
  • Reaction Optimization:
    • Use Box-Behnken designs to balance this compound conversion and hydrogen yield in oxidative steam reforming .
    • Avoid excessive oxygen-to-methane ratios (>1.33), which promote steam overproduction .

Table 3: Catalytic this compound Conversion Performance

CatalystTemperature (°C)This compound Conversion (%)Selectivity (%)Reference
Cu-MOR Zeolite2001285 (MeOH)
Ni-MgO/Al₂O₃4509870 (H₂)

(A) How do this compound-methane interactions influence storage in porous materials?

Answer:

  • Optimal Spacing: this compound molecules spaced ~4.2 Å apart exhibit attractive interactions, enhancing storage capacity. This is modeled using grand canonical Monte Carlo (GCMC) simulations .
  • Thermodynamic Trade-offs: Larger pores (>10 Å) reduce adsorption enthalpy, necessitating a balance between pore volume and interaction strength .

(B) What statistical tools are used in this compound meta-analyses?

Answer:

  • Systematic Reviews: Combine cohort and case-control studies using random-effects models to account for heterogeneity in emission factors .
  • Dose-Response Analysis: Model this compound concentration gradients against emission sources (e.g., livestock, wetlands) using log-linear regression .

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Reactant of Route 2
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